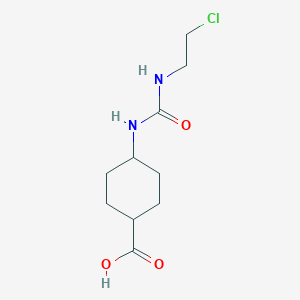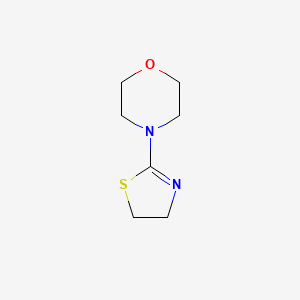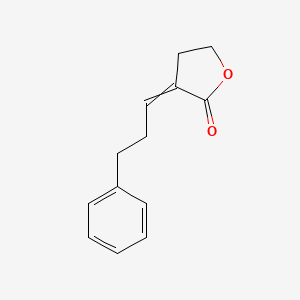![molecular formula C15H15BrN2O4 B14567177 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide CAS No. 61321-62-8](/img/structure/B14567177.png)
2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide is a chemical compound with a molecular formula of C15H15BrN2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide typically involves a multi-step process. One common method includes the bromination of cyclohexene followed by the acylation of the resulting bromo-cyclohexene with 2-(4-nitrophenyl)acetic acid. The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 2-amino-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-cyclohexene-1-carbaldehyde
- 2-Bromo-2-cyclohexen-1-ol
- 2-Bromo-1,1-dimethoxyethane
Uniqueness
Compared to similar compounds, 2-Bromo-N-[2-(cyclohex-1-ene-1-carbonyl)-4-nitrophenyl]acetamide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
61321-62-8 |
|---|---|
Molecular Formula |
C15H15BrN2O4 |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
2-bromo-N-[2-(cyclohexene-1-carbonyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C15H15BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,17,19) |
InChI Key |
VFVOZAYJTCBGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14567104.png)
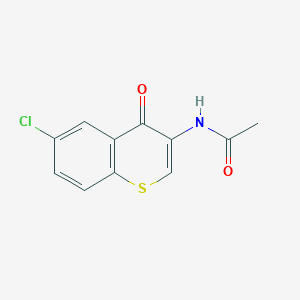

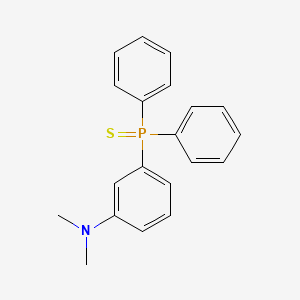
![(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14567129.png)

![4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14567142.png)

![2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl-](/img/structure/B14567157.png)

